

chemical properties and structure of D-Glucuronic acid

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Compound of Interest

Compound Name: *D-Glucuronic acid (Standard)*

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An In-depth Technical Guide to the Chemical Properties and Structure of D-Glucuronic Acid

Introduction

D-Glucuronic acid is a naturally occurring uronic acid, a sugar acid derived from glucose where the terminal carbon's hydroxyl group has been oxidized to a carboxylic acid.[1][2] It is a fundamentally important molecule in the metabolism of microorganisms, plants, and animals.[3] In humans, its primary role is in the detoxification of xenobiotics, environmental pollutants, and drugs, as well as endogenous compounds like bilirubin and steroid hormones, through a process known as glucuronidation.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols relevant to D-Glucuronic acid for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The key quantitative properties of D-Glucuronic acid are summarized in the table below, providing a consolidated reference for laboratory applications.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₀ O ₇	[4]
Molecular Weight	194.14 g/mol	[4][5]
pKa	~3.21	[1]
Melting Point	159-161 °C	[3][6]
Water Solubility	Highly soluble; 100 mg/mL	[1][6][7]
Appearance	White to off-white crystalline powder	[6][8]
Optical Activity	[α] _D +35° to +37° (c=6 in H ₂ O)	[6][7]

Molecular Structure

D-Glucuronic acid, like many monosaccharides, exists in an equilibrium between an open-chain aldehyde form and several cyclic hemiacetal forms.[9][10]

Open-Chain Structure

In its linear form, D-Glucuronic acid has an aldehyde group at carbon-1 (C1) and a carboxylic acid group at carbon-6 (C6). The stereochemistry of the chiral centers is identical to that of D-glucose.[11]

Cyclic Structures: Pyranose and Furanose Forms

In aqueous solutions, the open-chain form of D-glucuronic acid is a minor component, with over 99% of the molecules existing in cyclic forms.[10] This cyclization occurs via an intramolecular nucleophilic attack of a hydroxyl group on the electrophilic aldehyde carbon (C1), forming a stable hemiacetal.[12]

- **Pyranose Form:** The most predominant structure is the six-membered ring, formed by the reaction between the C5 hydroxyl group and the C1 aldehyde. This is known as the glucopyranose form.[10][12]

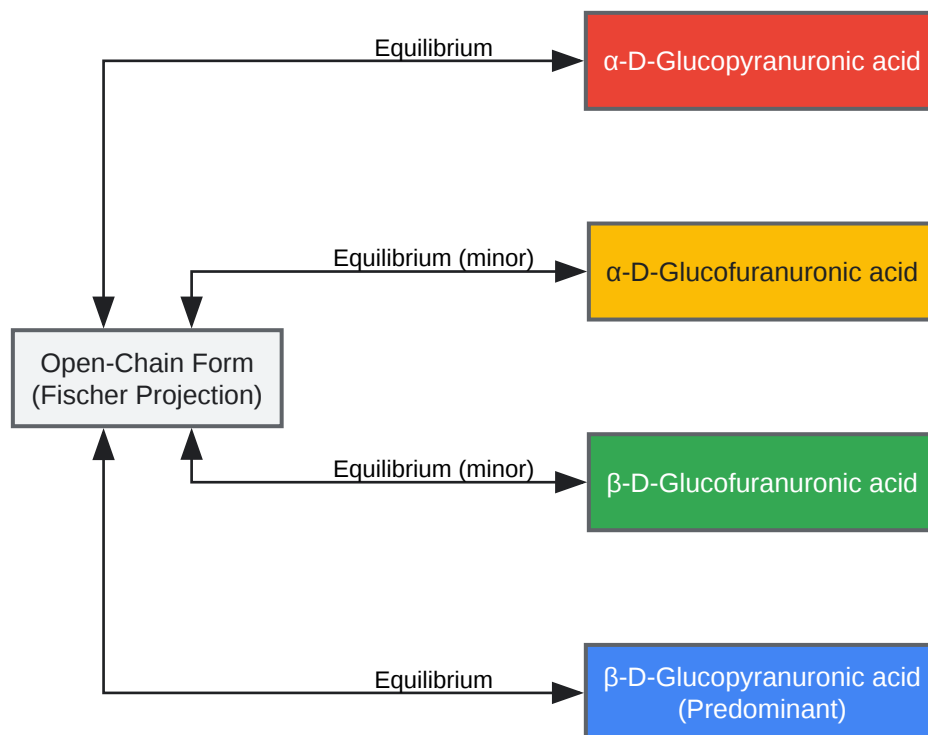
- Furanose Form: A five-membered ring, called the glucofuranose form, can also be formed through the reaction of the C4 hydroxyl group with the C1 aldehyde, though this is much rarer in solution.[10]

Anomers: α and β Stereoisomers

The formation of the cyclic hemiacetal creates a new stereocenter at C1, the anomeric carbon. This results in two possible diastereomers, known as anomers, designated as alpha (α) and beta (β).[12][13]

- In the α -anomer, the hydroxyl group on the anomeric carbon is on the opposite side of the ring from the CH₂OH group (at C5) in the Haworth projection (a trans arrangement).[10]
- In the β -anomer, the anomeric hydroxyl group is on the same side as the CH₂OH group (a cis arrangement).[10]

These anomers can interconvert in solution through the open-chain form, a process known as mutarotation.



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Structural forms of D-Glucuronic acid in solution.

Experimental Protocols

Accurate determination of the physicochemical properties of D-Glucuronic acid is critical for research and development. Standardized methodologies for key parameters are detailed below.

Determination of pKa by Potentiometric Titration

This protocol determines the acid dissociation constant (pKa) by monitoring pH changes during titration with a base.^{[14][15]}

Methodology:

- Preparation: Prepare a standard solution of D-Glucuronic acid (e.g., 0.01 M) in deionized water. Prepare a standardized titrant solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).
- Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).^[14]
- Titration: Place a known volume of the D-Glucuronic acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode.
- Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.^[16]
- Continue the titration past the equivalence point, where a sharp increase in pH is observed.
- Data Analysis: Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).
- Determine the equivalence point, which is the midpoint of the steepest part of the curve.
- The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).^{[17][18]}

Determination of Melting Point by Capillary Method

This protocol outlines the standard procedure for determining the melting range of a solid crystalline substance.[\[2\]](#)[\[7\]](#)[\[19\]](#)

Methodology:

- **Sample Preparation:** Ensure the D-Glucuronic acid sample is completely dry and finely powdered.
- **Capillary Loading:** Load the powdered sample into a capillary tube (sealed at one end) to a height of 2.5-3.5 mm, packing it down by tapping gently.[\[2\]](#)
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a melting point apparatus.
- **Heating:** Heat the block rapidly to about 10-15°C below the expected melting point (approx. 159°C).[\[2\]](#)[\[7\]](#) Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[\[7\]](#)
- **Observation:** Observe the sample through the magnifying eyepiece.
- **Recording:** Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[\[19\]](#)
- For accuracy, perform the determination in triplicate.[\[7\]](#)

Determination of Water Solubility (OECD 105 Flask Method)

This protocol is based on the OECD Test Guideline 105 for substances with solubility greater than 10⁻² g/L.[\[1\]](#)[\[6\]](#)[\[20\]](#)

Methodology:

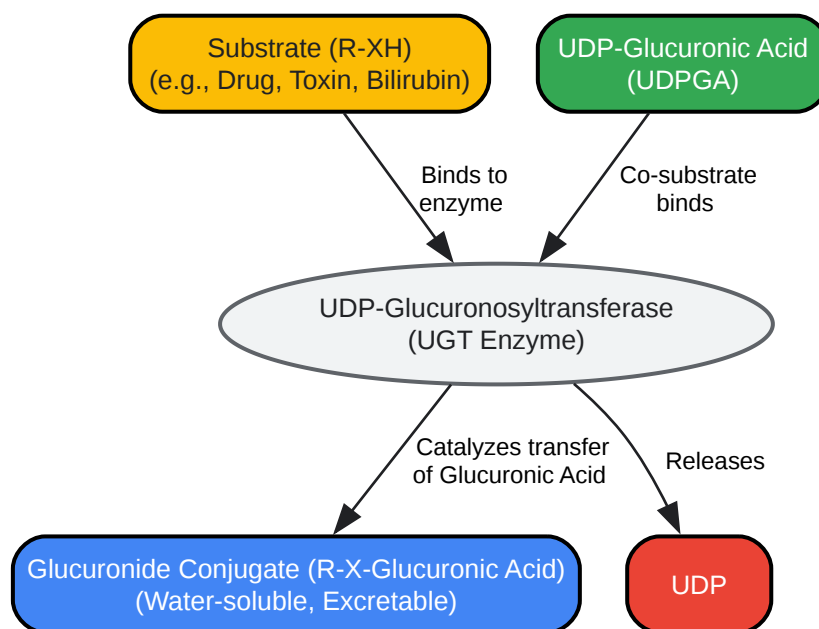
- **Equilibration:** Add an excess amount of D-Glucuronic acid to a known volume of deionized water in a flask.

- **Agitation:** Seal the flask and agitate it at a constant, controlled temperature (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary test can help determine the necessary time.[\[6\]](#)
- **Phase Separation:** After equilibrium is reached, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the solid phase from the aqueous phase.
- **Concentration Analysis:** Carefully take an aliquot of the clear supernatant (the saturated solution).
- **Determine the concentration of D-Glucuronic acid** in the aliquot using a suitable analytical method (e.g., HPLC, titration, or a specific colorimetric assay).
- **Calculation:** Express the water solubility as the mass of the substance per volume of solution (e.g., in g/L or mg/mL).

Biological Significance: The Glucuronidation Pathway

The most significant biological role of D-Glucuronic acid is its function as the carbohydrate donor in Phase II drug metabolism, a process known as glucuronidation.[\[21\]](#)[\[22\]](#) This reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes.[\[3\]](#)[\[21\]](#) The pathway converts lipophilic (fat-soluble) xenobiotics and endogenous compounds into more polar, water-soluble glucuronide conjugates that can be readily excreted from the body in urine or bile.[\[22\]](#) [\[23\]](#)

The process begins with the enzymatic synthesis of the activated form, UDP-glucuronic acid (UDPGA).[\[24\]](#) The UGT enzyme then catalyzes the transfer of the glucuronic acid moiety from UDPGA to a substrate containing a suitable functional group (e.g., hydroxyl, carboxyl, or amine).[\[3\]](#)[\[25\]](#)



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The enzymatic pathway of glucuronidation.

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